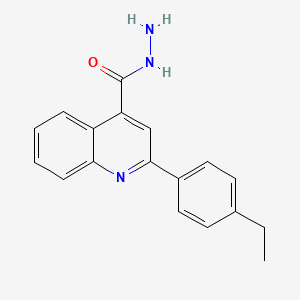

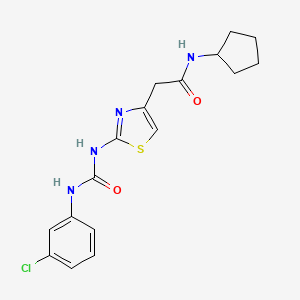

![molecular formula C15H12F3N3O B2388397 5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 679421-43-3](/img/structure/B2388397.png)

5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have attracted attention due to their significant photophysical properties .

Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The molecular structure of 5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 . This versatility is due to the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

PP derivatives exhibit promising antitumor potential. Researchers have developed various synthetic pathways for their preparation and post-functionalization. These transformations enhance structural diversity and allow synergistic effects between new synthetic routes and potential applications . The anticancer activity of PP compounds makes them attractive candidates for drug design.

Enzymatic Inhibition

PPs have been investigated for their enzymatic inhibitory activity. By targeting specific enzymes, these compounds could play a role in therapeutic interventions. Understanding their interactions with enzymes may lead to rational and efficient drug designs .

Fluorescent Properties

PPs possess fluorescence properties, including high quantum yields in different solvents and excellent photostability. These characteristics make them valuable for optical applications. Researchers have explored their use as fluorophores, lipid droplet biomarkers, and more .

Solid-State Phenomena

PP derivatives can form crystals with notable conformational and supramolecular phenomena in the solid state. This property opens up possibilities for materials science and device applications .

Small Molecule Design

The PP structural motif serves as a privileged scaffold for small molecule design. It has been incorporated into drugs such as indiplon, zaleplon, presatovir, dinaciclib, and anagliptin . Its versatility allows modifications throughout its periphery, making it valuable for medicinal chemistry.

Optical Applications

Recent studies have identified specific PP compounds (e.g., PPs 4a–g) as strategic candidates for optical applications. Their simpler and greener synthetic methodologies, along with tunable photophysical properties, position them as alternatives to existing fluorophores .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been shown to have cytotoxic effects on cancer cell lines .

Mode of Action

It’s known that pyrazolopyrimidines, a class of compounds to which this molecule belongs, can cause dna damage by interrupting the dna biosynthesis in cancerous cells .

Biochemical Pathways

It’s known that pyrazolopyrimidines can affect the growth of abnormal cells, often known as malignant or tumor cells .

Result of Action

Similar compounds have shown cytotoxic effects against cancer cell lines . For instance, a compound with a similar structure was identified as the most effective compound against four cancer cell lines with 65-49% cell survival .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the presence of certain solvents or catalysts can affect the synthesis and reactivity of this compound . Furthermore, the presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .

Eigenschaften

IUPAC Name |

5-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N3O/c1-9-7-14-19-11(10-5-3-4-6-12(10)22-2)8-13(15(16,17)18)21(14)20-9/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPFLLULCVGHLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3OC)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2388324.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2388325.png)

![2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B2388326.png)

![4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde](/img/structure/B2388334.png)